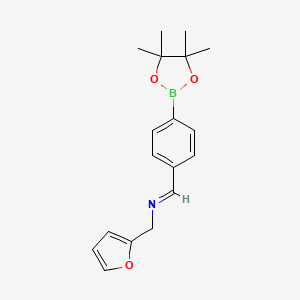

4-(4-Furfuryliminomethyl)benzeneboronic acid pinacol ester

CAS No.: 1218790-46-5

Cat. No.: VC2923036

Molecular Formula: C18H22BNO3

Molecular Weight: 311.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1218790-46-5 |

|---|---|

| Molecular Formula | C18H22BNO3 |

| Molecular Weight | 311.2 g/mol |

| IUPAC Name | N-(furan-2-ylmethyl)-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanimine |

| Standard InChI | InChI=1S/C18H22BNO3/c1-17(2)18(3,4)23-19(22-17)15-9-7-14(8-10-15)12-20-13-16-6-5-11-21-16/h5-12H,13H2,1-4H3 |

| Standard InChI Key | IIAOBOBJQMILAT-UHFFFAOYSA-N |

| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C=NCC3=CC=CO3 |

| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C=NCC3=CC=CO3 |

Introduction

Structural Features and Chemical Properties

Molecular Structure Analysis

The structural architecture of 4-(4-Furfuryliminomethyl)benzeneboronic acid pinacol ester incorporates several key functional domains that define its chemical behavior and reactivity profile . At its core, the compound features a para-substituted benzene ring that serves as the central scaffold connecting the boronic acid pinacol ester moiety with the furfuryliminomethyl group . The pinacol ester component (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) represents a protected form of the boronic acid functionality, providing enhanced stability while maintaining the reactivity potential at the boron center. The furfuryliminomethyl group consists of an imine linkage (C=N) that connects the benzene ring to a furfuryl moiety (furan-2-ylmethyl), introducing both heterocyclic character and a potential reaction site through the imine functionality . This structural arrangement creates a molecule with multiple reactive centers that can participate in different types of chemical transformations, contributing to its versatility in organic synthesis applications.

Synthesis and Preparation Methods

Purification and Characterization

Applications in Organic Synthesis

Cross-Coupling Reactions

One of the most significant applications of 4-(4-Furfuryliminomethyl)benzeneboronic acid pinacol ester lies in cross-coupling reactions, particularly the Suzuki-Miyaura coupling, which represents a powerful method for carbon-carbon bond formation in organic synthesis. In these reactions, the boronic acid pinacol ester moiety serves as a reactive partner that can couple with halides or triflates under palladium catalysis to form new carbon-carbon bonds, allowing for the construction of complex molecular architectures. The presence of the pinacol protecting group provides enhanced stability compared to free boronic acids while maintaining appropriate reactivity under catalytic conditions, making it a valuable building block in synthetic organic chemistry. The furfuryliminomethyl group introduces additional functionality that can either participate in subsequent transformations or serve as a directing group in catalyst-substrate interactions. This dual functionality makes the compound particularly useful in multi-step synthetic sequences where selective reactivity at different sites is required, enhancing its utility in the preparation of structurally complex target molecules.

Comparison with Related Compounds

Research Considerations and Future Directions

Future Research Opportunities

The structural complexity and functional group diversity of 4-(4-Furfuryliminomethyl)benzeneboronic acid pinacol ester present numerous opportunities for future research exploration across multiple domains of chemistry . More comprehensive characterization of its physical properties, including detailed solubility parameters, thermal stability, and spectroscopic profiles, would enhance understanding of its behavior in various reaction environments. Investigation of its performance in diverse cross-coupling reactions, beyond the well-established Suzuki-Miyaura coupling, could reveal novel synthetic applications that leverage its unique structural features. The potential for the compound to serve as a precursor to more complex molecular architectures through selective transformations of its functional groups represents another promising research direction. Development of optimized synthetic routes with improved yields and purity profiles would facilitate broader accessibility of this specialized compound for research applications. Additionally, exploration of potential applications in materials science, particularly relating to electronic or optical properties arising from its extended conjugation system, could open new avenues for utilizing this compound in advanced technology development.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume